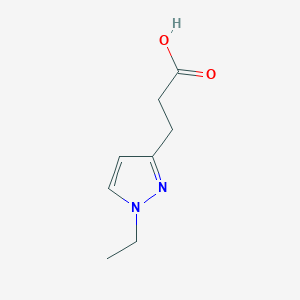
3,3'-((2,3-dimethoxyphenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3'-((2,3-dimethoxyphenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one), also known as LASSBio-294, is a synthetic compound that has attracted attention in scientific research due to its potential therapeutic properties.
Aplicaciones Científicas De Investigación
Ligand Design and Catalytic Applications
Research by Dalle et al. (2013) on ligand modifications has shown that complexation with Zn(II) leads to the formation of compounds that are competent catalysts, demonstrating the role of ligand design in modulating the mechanism of binuclear phosphatase biomimetics (Dalle, Daumann, Schenk, McGeary, Hanton, & Gahan, 2013). This study underscores the significance of structural modifications in enhancing catalytic efficiency.
Photoluminescent Materials
Sierra and Lahti (2004) discussed the synthesis and electronic spectroscopy of polymers exhibiting photoluminescent properties. These materials have potential applications in optoelectronics and sensing, highlighting the utility of structurally related compounds in developing new photoluminescent materials (Sierra & Lahti, 2004).
Electronic and Optical Properties
Liu et al. (2008) synthesized rhenium(I) tricarbonyl complexes with new pyridine ligands that exhibit greenish-yellow emission and significant Na+-binding properties, demonstrating the potential for creating materials with specific electronic and optical properties (Liu, Chen, Wang, Zhou, Zuo, & You, 2008).
Propiedades
IUPAC Name |
3-[(2,3-dimethoxyphenyl)-(4-hydroxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-4-hydroxy-6-methyl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6/c1-10-8-13(24)17(20(26)22-10)16(18-14(25)9-11(2)23-21(18)27)12-6-5-7-15(28-3)19(12)29-4/h5-9,16H,1-4H3,(H2,22,24,26)(H2,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJHXCLDUOLWHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C(C2=C(C(=CC=C2)OC)OC)C3=C(C=C(NC3=O)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B2705369.png)

![N-(2-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2705371.png)


![2-[2-[(Prop-2-enoylamino)methyl]phenyl]acetic acid](/img/structure/B2705376.png)



![3-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2705386.png)

![2-[(4-Bromophenyl)methyl]-4,7-dimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2705388.png)
![4-[(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]-N-{3-[ethyl(phenyl)amino]propyl}benzamide](/img/structure/B2705389.png)
